molecular formula C14H14N2O4S B12131598 Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate

Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate

Cat. No.: B12131598
M. Wt: 306.34 g/mol
InChI Key: NWIKCRZEBAGJSF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate is a heterocyclic compound featuring a thioxoimidazolidinone core substituted with a benzoyl group at position 3 and an ethyl acetate moiety at position 1. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. Its synthesis typically involves condensation reactions between ethyl acetoacetate and appropriately substituted amines or thioureas under alkaline conditions, followed by refluxing in ethanol .

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

ethyl 2-(3-benzoyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)acetate

InChI

InChI=1S/C14H14N2O4S/c1-2-20-12(18)9-15-11(17)8-16(14(15)21)13(19)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

NWIKCRZEBAGJSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)CN(C1=S)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base to form an intermediate, which is then reacted with thiourea to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives .

Scientific Research Applications

Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The benzoyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The oxo and thioxo groups can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2-thioxoimidazolidin-4-one derivatives. Key structural analogues include:

Table 1: Substituent Variations in Comparable Compounds
Compound Name R<sup>3</sup> Substituent R<sup>5</sup> Substituent Key Features Reference
Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate Benzoyl Oxo Electron-withdrawing benzoyl group enhances electrophilicity
Ethyl 2-(3-methyl-5-oxo-2-thioxoimidazolidin-1-yl)benzoate Methyl Oxo Methyl group reduces steric hindrance; lower molecular weight
Ethyl 4-(4-bromophenyl)-1-[(4-bromobenzylidene)amino]-6-oxo-2-thioxo-octahydro-1H-benzo[d]imidazole-5-carboxylate 4-Bromophenyl Oxo Bromine atoms increase lipophilicity; potential halogen bonding interactions
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate Phenyl 4-Chlorophenyl Chlorine substituent enhances metabolic stability
Key Observations:
  • Electron Effects : The benzoyl group in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution reactions compared to methyl or halogenated analogues .
  • Steric Considerations : Bulky substituents (e.g., 4-bromophenyl in ) reduce reaction yields due to steric hindrance during synthesis, whereas smaller groups like methyl () improve synthetic accessibility.

Physicochemical and Functional Properties

  • Solubility : The benzoyl group in the target compound likely reduces aqueous solubility compared to methyl-substituted analogues ().
  • Thermal Stability: Thioxoimidazolidinone derivatives generally exhibit high thermal stability due to aromatic and hydrogen-bonding interactions, as inferred from crystallographic studies using SHELX software ().

Biological Activity

Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate, with the CAS number 880797-19-3, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

Molecular Formula and Weight:

  • Molecular Formula: C14H14N2O4SC_{14}H_{14}N_{2}O_{4}S
  • Molecular Weight: 306.34 g/mol

Physical Properties:

  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its antidiabetic potential and antioxidant properties.

Antidiabetic Activity

Recent studies have highlighted the compound's ability to inhibit key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase.

Inhibitory Activity Data:

Compoundα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
This compoundTBDTBD
Acarbose (reference drug)0.395.76

Note: Specific IC50 values for this compound were not found in the literature and require further investigation.

In addition to enzyme inhibition, this compound has shown a capacity to enhance insulin release in pancreatic β-cells. For instance, it led to a 40% increase in insulin secretion at a concentration of 10 µg/mL in the presence of glucose, indicating its potential as a therapeutic agent for diabetes management .

Antioxidant Activity

The antioxidant properties of this compound have been assessed through various assays, including the DPPH radical scavenging assay. The results indicated that this compound exhibits significant scavenging activity against free radicals.

Antioxidant Activity Data:

CompoundDPPH Scavenging IC50 (µg/mL)
This compoundTBD
Reference AntioxidantsTBD

Case Studies and Research Findings

Research has demonstrated that derivatives of thiohydantoins, including those similar to this compound, possess significant biological activities. For example, a study reported that substituted thiohydantoins displayed lower cytotoxicity while maintaining effective enzyme inhibition .

Another notable finding is that modifications at specific positions on the thiohydantoin scaffold can enhance inhibitory activity against α-amylase and α-glucosidase enzymes. This suggests that structural optimization is crucial for improving the efficacy of such compounds in therapeutic applications .

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